molecular formula C8H18S B1173611 (-)-Sotalol hydrochloride CAS No. 1026-89-7

(-)-Sotalol hydrochloride

Cat. No.: B1173611
CAS No.: 1026-89-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Sotalol hydrochloride, also known as Sotalol Hydrochloride, is a pharmaceutical compound with the chemical formula C12H20N2O3S.ClH . It is primarily used as an antiarrhythmic agent to treat and prevent abnormal heart rhythms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sotalol Hydrochloride involves the reaction of N-phenyl-N-(t-butylamino)ethanol with methanesulfonyl chloride to form N-phenyl-N-(t-butylamino)ethyl methanesulfonate. This intermediate is then reacted with thiourea to yield N-phenyl-N-(t-butylamino)ethyl thiourea. Finally, the thiourea derivative is hydrolyzed to produce Sotalol, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of Sotalol Hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Sotalol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sotalol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Sotalol Hydrochloride exerts its effects by blocking beta-adrenergic receptors and potassium channels in the heart. This dual action helps to slow down the heart rate and stabilize the cardiac rhythm. The compound primarily targets the beta-1 and beta-2 adrenergic receptors, as well as the delayed rectifier potassium current (I_Kr) channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sotalol Hydrochloride is unique due to its dual action on both beta-adrenergic receptors and potassium channels, making it particularly effective in managing a wide range of cardiac arrhythmias with a relatively favorable side effect profile .

Properties

CAS No.

1026-89-7

Molecular Formula

C8H18S

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.